molecular formula C11H18O3 B8045264 Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Cat. No. B8045264
M. Wt: 198.26 g/mol
InChI Key: LGPCOXKUPUDZCE-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Oxidation and Derivative Formation

    Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate, a compound related to Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate, is oxidized by dimethyl sulphoxide to form a 2,3-dione derivative, showcasing its potential in oxidation reactions and derivative formation (Sato, Inoue, Hirayama, & Ohashi, 1977).

  • Catalytic Applications

    Ethyl 2-oxocyclohexanecarboxylate has been used as a novel and efficient ligand in copper-catalyzed coupling reactions, demonstrating its effectiveness in facilitating various N/O/S nucleophilic reactions with aryl halides (Lv & Bao, 2007).

  • Electrocatalytic Reductions

    Ethyl 1-(3-halopropyl)-2-oxocyclohexanecarboxylate has been studied for its role in electrocatalytic reductions, resulting in ring-expanded products and dehalogenated species, suggesting its utility in catalytic reduction processes (Mubarak, Barker, & Peters, 2007).

  • Synthetic Intermediate in Sesquiterpene Synthesis

    The compound has been used in the synthesis of sesquiterpene intermediates, indicating its potential application in the field of organic synthesis and pharmaceuticals (Bilyard & Garratt, 1981).

  • Flavor Component Synthesis

    It has been utilized in the synthesis of flavor components, such as 2-hydroxy-3-methyl-2-cyclohexen-1-one, a component of coffee aroma, showcasing its application in flavor and fragrance chemistry (Sato, Inoue, & Ohashi, 1974).

  • Novel Pesticide Synthesis

    The compound has been used in the synthesis of the novel pesticide Chromafenozide, illustrating its potential in the development of new agrochemicals (Shan, 2011).

properties

IUPAC Name

ethyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPCOXKUPUDZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 3
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 4
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 5
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

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